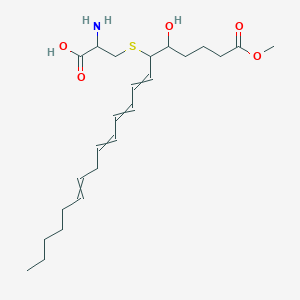

Leukotriene E4 methyl ester

Vue d'ensemble

Description

L’ester méthylique du leucotriène E4 est un dérivé liposoluble du leucotriène E4, un membre de la famille des leucotriènes. Les leucotriènes sont des médiateurs inflammatoires eicosanoïdes produits dans les leucocytes par l’oxydation de l’acide arachidonique et de l’acide eicosapentaénoïque. L’ester méthylique du leucotriène E4 est formé par estérification du groupe acide en position 1 de la chaîne icosatétraényle, ce qui le rend plus liposoluble que son composé parent .

Applications De Recherche Scientifique

Leukotriene E4 methyl ester has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene pathways.

Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.

Medicine: Research on this compound contributes to understanding inflammatory diseases such as asthma and allergic rhinitis.

Industry: It is used in the development of pharmaceuticals targeting leukotriene pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’ester méthylique du leucotriène E4 peut être synthétisé par estérification du leucotriène E4. Le processus implique la réaction du leucotriène E4 avec du méthanol en présence d’un catalyseur acide, tel que l’acide sulfurique ou l’acide chlorhydrique. La réaction est généralement réalisée sous reflux pour assurer une conversion complète .

Méthodes de production industrielle

La production industrielle de l’ester méthylique du leucotriène E4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes. Le produit est ensuite purifié à l’aide de techniques telles que la distillation ou la chromatographie pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’ester méthylique du leucotriène E4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Le groupe ester peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les alcools.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

L’ester méthylique du leucotriène E4 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l’étude des voies des leucotriènes.

Biologie : Le composé est utilisé pour étudier le rôle des leucotriènes dans la signalisation cellulaire et l’inflammation.

Médecine : La recherche sur l’ester méthylique du leucotriène E4 contribue à la compréhension des maladies inflammatoires telles que l’asthme et la rhinite allergique.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques ciblant les voies des leucotriènes.

Mécanisme D'action

L’ester méthylique du leucotriène E4 exerce ses effets en interagissant avec les récepteurs des leucotriènes, en particulier les récepteurs des leucotriènes cystéinyle. Ces récepteurs sont impliqués dans la régulation des réponses immunitaires et de l’inflammation. Le composé favorise la libération de cytokines inflammatoires, de chimiokines et d’histamine, entraînant une vasodilatation, une augmentation de la perméabilité vasculaire et la migration des cellules immunitaires vers les sites d’inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ester méthylique du leucotriène C4

- Ester méthylique du leucotriène D4

- Ester méthylique du leucotriène F4

Unicité

L’ester méthylique du leucotriène E4 est unique en raison de sa structure spécifique et de sa liposolubilité, ce qui améliore sa stabilité et sa biodisponibilité par rapport aux autres leucotriènes. Cela le rend particulièrement utile dans la recherche axée sur la signalisation lipidique et les voies inflammatoires .

Propriétés

IUPAC Name |

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJQRIEAIDXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694026 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89461-65-4 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.